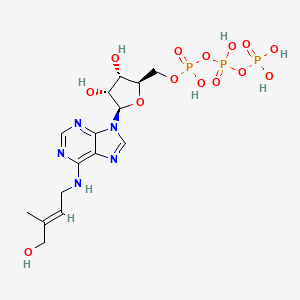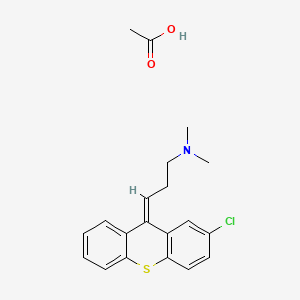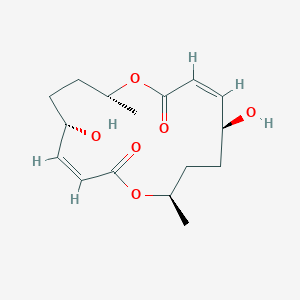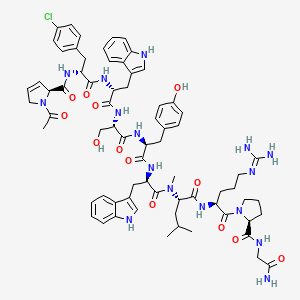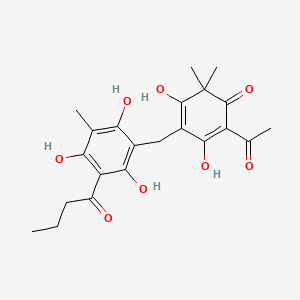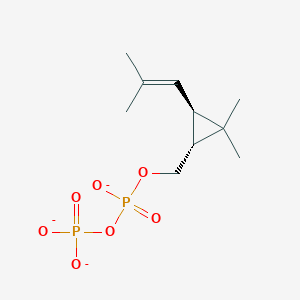
(R,R)-chrysanthemyl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-chrysanthemyl diphosphate(3-) is trianion of (R,R)-chrysanthemyl diphosphate. It is a conjugate base of a (R,R)-chrysanthemyl diphosphate.
Aplicaciones Científicas De Investigación
Chrysanthemyl Diphosphate Synthase in Chrysanthemum Cinerariaefolium Chrysanthemyl diphosphate synthase (CPPase) catalyzes the formation of chrysanthemyl diphosphate (CPP), a monoterpene with non-head-to-tail linkage. This process is significant in Chrysanthemum cinerariaefolium, contributing to pyrethrin ester insecticide biosynthesis. CPPase was purified and characterized, revealing insights into the biosynthesis of irregular monoterpenes and pyrethrins in plants (Rivera et al., 2001).
Bifunctional Enzyme Activity of Chrysanthemyl Diphosphate Synthase Research indicates that chrysanthemyl diphosphate synthase (CDS) also operates as a bifunctional enzyme with chrysanthemol synthase activity. This discovery enhances our understanding of terpene biosynthesis and provides a pathway for bioengineering the synthesis of pyrethrins, widely used in natural pesticides (Yang et al., 2014).
Role in Pyrethrin Pesticide Biosynthetic Intermediate The enzyme TcCDS in Tanacetum cinerariaefolium flowers synthesizes trans-Chrysanthemol, a key intermediate in pyrethrin pesticide biosynthesis. The study provides insights into the specialized metabolic pathways for the synthesis of natural insecticides (Li et al., 2020).
Evolutionary Significance of Chrysanthemyl Diphosphate Synthase Chrysanthemyl diphosphate synthase (CDS) plays a critical role in biosynthesis pathways of pyrethrins and irregular monoterpenes in plants. This study explores the duplication and evolution of the CDS gene, providing insights into the development of plant defense mechanisms (Liu et al., 2012).
Functional Analysis of CDS_CCI2 in Tanacetum Cinerariaefolium The CDS_CCI2 gene in Tanacetum cinerariaefolium is involved in the biosynthesis of pyrethrins. This study demonstrates its expression in different plant parts and its regulatory response to various treatments, impacting secondary metabolite production and plant growth (Tang et al., 2012).
Interplay of Chain Elongation, Branching, and Cyclopropanation Reactions The relationship between chain elongation, branching, and cyclopropanation reactions in isoprenoid biosynthesis was investigated using chrysanthemyl diphosphate (CPP) synthase and farnesyl diphosphate (FPP) synthase. This study contributes to understanding the enzymatic processes involved in complex isoprenoid structure formation (Erickson & Poulter, 2003).
Propiedades
Nombre del producto |
(R,R)-chrysanthemyl diphosphate(3-) |
|---|---|
Fórmula molecular |
C10H17O7P2-3 |
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1 |
Clave InChI |
AORLUAKWVIEOLL-RKDXNWHRSA-K |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
SMILES canónico |
CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



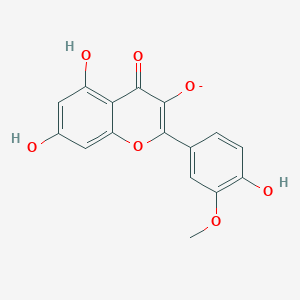
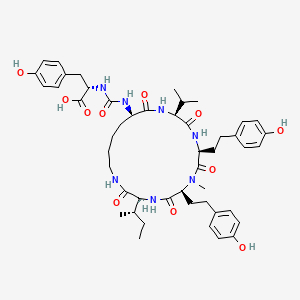
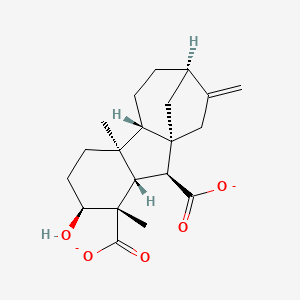
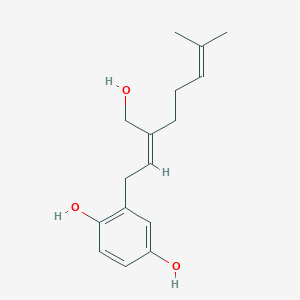
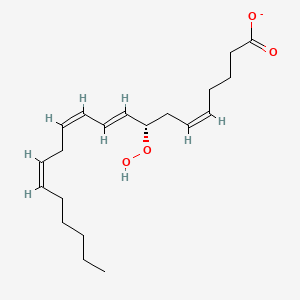
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
